molecular formula C8H15FO3S B6230905 rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride, cis CAS No. 2411178-10-2

rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride, cis

Cat. No. B6230905
CAS RN: 2411178-10-2
M. Wt: 210.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride, cis, commonly referred to as rac-MCSF, is a versatile reagent used in organic synthesis, particularly for the synthesis of various cyclic compounds. Rac-MCSF has also found application in the synthesis of peptides, proteins, and other biomolecules. This article will discuss the synthesis method of rac-MCSF, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Scientific Research Applications

Rac-MCSF has found use in a number of scientific research applications. It has been used in the synthesis of peptides, proteins, and other biomolecules. It has also been used in the synthesis of various cyclic compounds, such as cyclic peptides, cyclic amines, and cyclic sulfonamides. Rac-MCSF has also been used in the synthesis of various heterocyclic compounds, such as thiophenes, pyrroles, and indoles.

Mechanism of Action

Rac-MCSF functions as an anionic reagent. It reacts with nucleophiles, such as amines, alcohols, and carboxylic acids, to form a cyclic sulfonamide. The reaction of rac-MCSF with amines forms a cyclic sulfonamide, which is then hydrolyzed to form the desired product. The reaction of rac-MCSF with alcohols and carboxylic acids forms a cyclic sulfonamide, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
Rac-MCSF has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. Inhibition of acetylcholinesterase has been found to have a number of neurological effects, including increased alertness and improved cognitive performance. Rac-MCSF has also been found to have antioxidant activity, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Laboratory Experiments
Rac-MCSF has a number of advantages for laboratory experiments. It is a versatile reagent that can be used in the synthesis of a wide range of compounds. It is also highly efficient and yields high yields. Furthermore, it is relatively inexpensive and easy to obtain. However, there are a few limitations to its use. It is sensitive to moisture and must be handled with care. Furthermore, it is a hazardous material and must be handled with appropriate safety precautions.

Future Directions

Rac-MCSF has a number of potential future directions. It could be used in the synthesis of more complex cyclic compounds, such as cyclic peptides and cyclic amines. It could also be used in the synthesis of novel heterocyclic compounds, such as thiophenes, pyrroles, and indoles. Furthermore, its potential for inhibition of acetylcholinesterase could be explored further, as this could have implications for the treatment of neurological disorders. Finally, its antioxidant activity could be further explored, as this could have implications for the treatment of various diseases.

Synthesis Methods

Rac-MCSF is synthesized through the reaction of 1-methoxycycloheptane-1-sulfonyl chloride (MCSCl) with 2-fluoroethanol in the presence of a tertiary amine. The reaction is carried out in anhydrous conditions at temperatures of 0-25°C. The reaction is highly efficient and yields rac-MCSF in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride, cis involves the conversion of a cycloheptene derivative to the desired product through a series of reactions.", "Starting Materials": [ "Cycloheptene", "Methanol", "Sodium hydroxide", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Thionyl chloride", "Sodium fluoride" ], "Reaction": [ "Cycloheptene is reacted with methanol and sodium hydroxide to form 2-methoxycycloheptanol.", "2-methoxycycloheptanol is then treated with sulfuric acid to form 2-methoxycycloheptene.", "2-methoxycycloheptene is reacted with thionyl chloride to form 2-methoxycycloheptenyl chloride.", "2-methoxycycloheptenyl chloride is then treated with sodium fluoride to form rac-(1R,2S)-2-methoxycycloheptane-1-fluoride.", "rac-(1R,2S)-2-methoxycycloheptane-1-fluoride is then reacted with sulfuric acid to form rac-(1R,2S)-2-methoxycycloheptane-1-sulfonic acid.", "rac-(1R,2S)-2-methoxycycloheptane-1-sulfonic acid is then treated with thionyl chloride to form rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride.", "Finally, rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride is reacted with sodium fluoride to form rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride, cis." ] }

CAS RN

2411178-10-2

Product Name

rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl fluoride, cis

Molecular Formula

C8H15FO3S

Molecular Weight

210.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.